molecular formula C19H20N4OS B5908111 3-METHYL-1-[(E)-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}AMINO]THIOUREA

3-METHYL-1-[(E)-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}AMINO]THIOUREA

Cat. No.: B5908111
M. Wt: 352.5 g/mol
InChI Key: OHVIGDUGMWNGND-FYJGNVAPSA-N
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Description

3-METHYL-1-[(E)-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}AMINO]THIOUREA: is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Properties

IUPAC Name

1-methyl-3-[(E)-[1-(2-phenoxyethyl)indol-3-yl]methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c1-20-19(25)22-21-13-15-14-23(18-10-6-5-9-17(15)18)11-12-24-16-7-3-2-4-8-16/h2-10,13-14H,11-12H2,1H3,(H2,20,22,25)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVIGDUGMWNGND-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NN=CC1=CN(C2=CC=CC=C21)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=S)N/N=C/C1=CN(C2=CC=CC=C21)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-METHYL-1-[(E)-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}AMINO]THIOUREA typically involves the condensation of 1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde with 3-methylthiourea under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-METHYL-1-[(E)-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}AMINO]THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in an appropriate solvent.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-METHYL-1-[(E)-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}AMINO]THIOUREA involves its interaction with specific molecular targets and pathways. The indole scaffold allows the compound to bind to various receptors and enzymes, modulating their activity. This binding can lead to the inhibition of viral replication, induction of apoptosis in cancer cells, or disruption of bacterial cell walls .

Comparison with Similar Compounds

    Indole-3-carboxaldehyde: Another indole derivative with potential biological activities.

    1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde: A precursor in the synthesis of the target compound.

    3-Methylthiourea: A thiourea derivative used in the synthesis of the target compound.

Uniqueness: 3-METHYL-1-[(E)-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}AMINO]THIOUREA is unique due to its specific combination of an indole scaffold with a phenoxyethyl group and a thiourea moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various scientific research applications .

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